REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH3:4].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8]1>C1COCC1>[CH2:1]([CH:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:13])[CH2:8]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
0.3068 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with gradual warming until a homogeneous burgundy solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
In the case of R=Me, a homogeneous mixture was not obtained even
|
Type
|
STIRRING
|
Details
|
after prolonged stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for an additional 10 min at -78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl solution (7 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4617 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH3:4].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8]1>C1COCC1>[CH2:1]([CH:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:13])[CH2:8]1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
0.3068 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with gradual warming until a homogeneous burgundy solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
In the case of R=Me, a homogeneous mixture was not obtained even
|
Type
|
STIRRING
|
Details
|
after prolonged stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for an additional 10 min at -78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl solution (7 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4617 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |